2-(trifluoromethyl)phenylthiourea
Overview
Description
2-(trifluoromethyl)phenylthiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-(trifluoromethyl)phenyl group. This compound is known for its diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. NO plays a crucial role in neurotransmission, immune defense, and regulation of cell death .
Mode of Action
1-[2-(Trifluoromethyl)phenyl]-2-thiourea acts as a potent inhibitor of NOS . By inhibiting NOS, it reduces the production of NO, thereby modulating the physiological processes that NO is involved in .
Biochemical Pathways
The inhibition of NOS affects several biochemical pathways. For instance, it can disrupt processes related to DNA replication, which permits the compound to inhibit replication of both bacterial and cancer cells . The compound’s action on these pathways can lead to various downstream effects, such as the modulation of immune responses and neurotransmission .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of NOS by 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can lead to a reduction in the manifestations of stress in animal models, similar to the effects of fluoxetine . This suggests that the compound may have potential antidepressant effects .
Action Environment
The action of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can be influenced by environmental factors. For example, the interaction with the solvent environment can affect the conformational states of the compound, which in turn can influence its ability to inhibit NOS . Furthermore, the presence of a prototypical substrate can lead to the formation of hydrogen bonds, affecting the compound’s mode of action .
Biochemical Analysis
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]-2-thiourea has been found to exhibit significant biochemical activity. It has been reported to have anticancer activity, with potential inhibitory effects on certain types of cancer cells . The compound interacts with various enzymes, proteins, and other biomolecules, which could potentially influence its biochemical properties .
Cellular Effects
The effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea on cellular processes are diverse. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can vary with different dosages in animal models. At a dose of 0.1 μM, it has been reported to exhibit significant antidepressant-like effects .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(trifluoromethyl)phenylthiourea can be synthesized through a simple condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of various anilines with carbon disulfide, followed by the addition of trifluoromethylphenyl isothiocyanate .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale condensation reactions in controlled environments to ensure high yield and purity. The reaction conditions typically include the use of solvents like ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives .
Scientific Research Applications
2-(trifluoromethyl)phenylthiourea has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(trifluoromethyl)phenylthiourea is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its gibberellin-like activity in promoting plant growth.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively as a hydrogen-bonding catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl-substituted thiourea: Exhibits enhanced catalytic activity due to the electron-withdrawing effects of the trifluoromethyl groups.
These compounds share similar structural features but differ in their specific applications and biological activities.
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFFFHGYOYYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061934 | |
Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-71-6 | |
Record name | N-[2-(Trifluoromethyl)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-(2-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N-[2-(trifluoromethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)phenylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of [2-(trifluoromethyl)phenyl]thiourea and how are they characterized?
A1: [2-(trifluoromethyl)phenyl]thiourea exhibits distinct structural elements that influence its properties. The molecule features a thiourea group (-NH-CS-NH-) attached to a phenyl ring with a trifluoromethyl (-CF3) substituent at the ortho position. []
- X-ray Crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A study revealed that [2-(trifluoromethyl)phenyl]thiourea forms inversion dimers through N—H⋯S and N—H⋯O hydrogen bonds in its crystal structure. []
Q2: Has [2-(trifluoromethyl)phenyl]thiourea demonstrated any promising biological activities?
A2: While [2-(trifluoromethyl)phenyl]thiourea itself has not been extensively studied for biological activity, closely related compounds containing the [2-(trifluoromethyl)phenyl]thiourea scaffold have shown potential as antimycobacterial agents. [] This suggests that modifications to the core structure could lead to compounds with desirable biological profiles.
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